molecular formula C15H12BrClN2O3S B2571917 1-(4-Bromophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1090383-51-9

1-(4-Bromophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2571917
CAS No.: 1090383-51-9
M. Wt: 415.69
InChI Key: XVVYBXDPKQVLCX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound characterized by its bromophenyl and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenylpropanone to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form bromophenyl derivatives.

  • Reduction: Reduction reactions can be used to modify the pyrimidine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and pyrimidine positions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromyl chloride.

  • Reduction reactions might involve hydrogen gas and a palladium catalyst.

  • Substitution reactions could employ nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation can yield bromophenyl ketones or carboxylic acids.

  • Reduction can produce pyrimidine derivatives with reduced functional groups.

  • Substitution reactions can lead to the formation of various substituted pyrimidines and phenyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: Its unique structure may find use in materials science or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: Similar in having a bromophenyl group but differing in the presence of the carboxylic acid group.

  • 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: Similar in having the pyrimidine ring but lacking the phenyl group.

Uniqueness: 1-(4-Bromophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to the combination of the bromophenyl and pyrimidine groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[1-(4-bromophenyl)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3S/c1-8(13(20)9-3-5-10(16)6-4-9)22-14(21)12-11(17)7-18-15(19-12)23-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVYBXDPKQVLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)OC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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